![molecular formula C10H18N2O B11942364 11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one CAS No. 7415-70-5](/img/structure/B11942364.png)
11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Methyl-3,11-diazabicyclo[441]undecan-4-one is a bicyclic compound with the molecular formula C10H18N2O It is known for its unique structure, which includes a diazabicyclo moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone, followed by cyclization to form the bicyclic structure. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its reactivity and applications.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced forms.
Aplicaciones Científicas De Investigación
11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
3,11-Diazabicyclo[4.4.1]undecan-4-one: Lacks the methyl group at the 11th position, which may affect its reactivity and applications.
11-Methyl-3,11-diazabicyclo[4.4.1]undecane: Similar structure but without the ketone group, leading to different chemical properties.
Uniqueness: 11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one is unique due to the presence of both the methyl group and the ketone group, which confer distinct reactivity and potential applications. Its bicyclic structure also contributes to its stability and versatility in various chemical reactions.
Propiedades
Número CAS |
7415-70-5 |
|---|---|
Fórmula molecular |
C10H18N2O |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
11-methyl-3,11-diazabicyclo[4.4.1]undecan-4-one |
InChI |
InChI=1S/C10H18N2O/c1-12-8-4-2-3-5-9(12)7-11-10(13)6-8/h8-9H,2-7H2,1H3,(H,11,13) |
Clave InChI |
ZBIIIQFQVYILOR-UHFFFAOYSA-N |
SMILES canónico |
CN1C2CCCCC1CNC(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


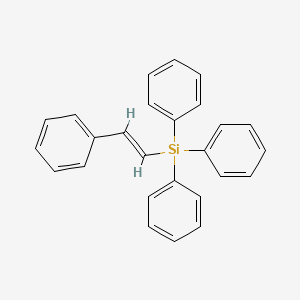
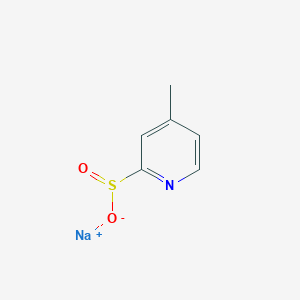
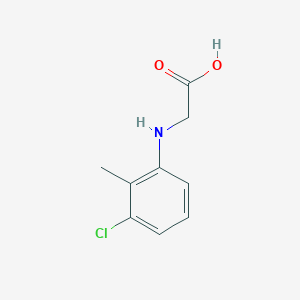
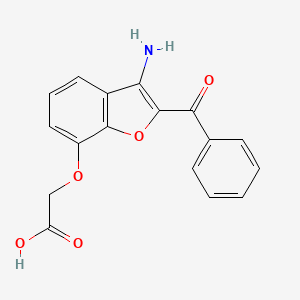
![Thiazolidinone]](/img/structure/B11942299.png)

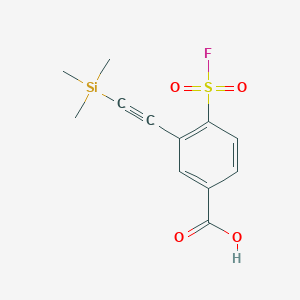




![3-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide](/img/structure/B11942353.png)


